molecular formula C7H12O3 B6263732 (1R,3S)-3-methoxycyclopentane-1-carboxylic acid CAS No. 1932791-40-6

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid

Cat. No. B6263732
CAS RN: 1932791-40-6
M. Wt: 144.2
InChI Key:
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Description

“(1R,3S)-3-methoxycyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is used for research purposes and is available for custom synthesis .


Molecular Structure Analysis

The molecular structure of “(1R,3S)-3-methoxycyclopentane-1-carboxylic acid” is represented by the formula C7H12O3 . The InChI code for this compound is 1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 .


Physical And Chemical Properties Analysis

“(1R,3S)-3-methoxycyclopentane-1-carboxylic acid” is a liquid at room temperature . Its exact boiling point is not specified in the sources I found .

Scientific Research Applications

Chirality Inducing Agent

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid, also known as camphoric acid, is used as a chirality inducing agent. It’s particularly useful in resolving agents to separate isomers and purify racemic mixtures, such as DL-lysine, by fractionally crystallizing the diastereomeric salts .

Supramolecular Chemistry

In supramolecular chemistry, camphoric acid serves as a building block. It forms adducts with a range of amines, which can be neutral molecules, mono-anions, or di-anions. These adducts are essential in creating structures held together by hydrogen bonds, forming chains, sheets, and three-dimensional frameworks .

Bioprocessing

Camphoric acid is involved in bioprocessing applications, particularly in cell culture and transfection processes. It can be used to optimize the growth conditions and enhance the production of biologically active molecules .

Safety and Hazards

This compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S)-3-methoxycyclopentane-1-carboxylic acid involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methanol in the presence of sodium hydroxide to form 3-methoxycyclopentene.", "Step 2: 3-methoxycyclopentene is reacted with chloroacetic acid in the presence of sodium hydroxide to form (1R,3S)-3-methoxycyclopentane-1-carboxylic acid.", "Step 3: The product from step 2 is reduced using sodium borohydride in the presence of hydrochloric acid to form the corresponding alcohol.", "Step 4: The alcohol from step 3 is then oxidized using sodium chlorite in the presence of sodium bicarbonate and water to form the desired carboxylic acid product." ] }

CAS RN

1932791-40-6

Product Name

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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